molecular formula C14H18O3 B8740509 Methyl 2-(3-(4-methoxyphenyl)cyclobutyl)acetate

Methyl 2-(3-(4-methoxyphenyl)cyclobutyl)acetate

Cat. No.: B8740509
M. Wt: 234.29 g/mol
InChI Key: JEKFTSIXVWANJU-UHFFFAOYSA-N
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Description

Methyl 2-(3-(4-methoxyphenyl)cyclobutyl)acetate is an organic compound characterized by a cyclobutyl ring substituted with a methoxyphenyl group and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(4-methoxyphenyl)cyclobutyl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a cyclobutyl precursor, which undergoes a series of reactions including esterification and substitution to introduce the methoxyphenyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(4-methoxyphenyl)cyclobutyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 2-(3-(4-methoxyphenyl)cyclobutyl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-(3-(4-methoxyphenyl)cyclobutyl)acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl [trans-3-(3-iodo-4-methoxyphenyl)cyclobutyl]acetate
  • Methyl [trans-3-(4-methoxyphenyl)glycidate

Uniqueness

Methyl 2-(3-(4-methoxyphenyl)cyclobutyl)acetate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

methyl 2-[3-(4-methoxyphenyl)cyclobutyl]acetate

InChI

InChI=1S/C14H18O3/c1-16-13-5-3-11(4-6-13)12-7-10(8-12)9-14(15)17-2/h3-6,10,12H,7-9H2,1-2H3

InChI Key

JEKFTSIXVWANJU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(C2)CC(=O)OC

Origin of Product

United States

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